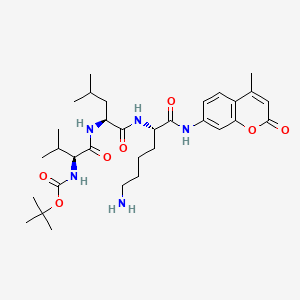

Boc-Val-Leu-Lys-AMC

Description

The exact mass of the compound Boc-Val-Leu-Lys-MCA is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N5O7/c1-18(2)15-24(36-30(41)27(19(3)4)37-31(42)44-32(6,7)8)29(40)35-23(11-9-10-14-33)28(39)34-21-12-13-22-20(5)16-26(38)43-25(22)17-21/h12-13,16-19,23-24,27H,9-11,14-15,33H2,1-8H3,(H,34,39)(H,35,40)(H,36,41)(H,37,42)/t23-,24-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLPXRKIIFWZLM-DPZBCOQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20994331 | |

| Record name | 12-(4-Aminobutyl)-4,7,10-trihydroxy-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-9-(2-methylpropyl)-6-(propan-2-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73554-84-4 | |

| Record name | tert-(Butyloxycarbonyl)-L-valyl-L-leucyl-L-lysine-7-amino-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73554-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tertiary butyloxycarbonylvalyl-leucyl-lysinyl-4-methylcoumarin-7-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073554844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-(4-Aminobutyl)-4,7,10-trihydroxy-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-9-(2-methylpropyl)-6-(propan-2-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-L-valyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Fluorogenic Substrate Boc-Val-Leu-Lys-AMC: A Technical Guide to its Principle of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Principle of Action

Boc-Val-Leu-Lys-AMC is a synthetic, fluorogenic peptide substrate utilized in the quantitative measurement of certain protease activities. Its design centers on a specific amino acid sequence (Val-Leu-Lys) that is recognized and cleaved by target proteases. The C-terminus of this peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

In its intact state, the substrate is non-fluorescent. However, upon enzymatic hydrolysis of the amide bond between the C-terminal lysine (Lys) residue and the AMC molecule, the highly fluorescent AMC is released. The resulting fluorescence intensity is directly proportional to the enzymatic activity, enabling sensitive and real-time monitoring of the protease's function. The excitation and emission maxima of free AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.[1][2]

The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group, which prevents non-specific degradation by aminopeptidases.

Enzymatic Specificity

This compound is a recognized substrate for a range of proteases, with varying degrees of specificity. Its primary applications are in the study of:

-

Plasmin : It is a sensitive and specific substrate for plasmin, a key serine protease involved in fibrinolysis.[3][4][5]

-

Calpains : This substrate is also cleaved by porcine calpain isozymes I and II, which are calcium-dependent cysteine proteases.[4][5]

-

Papain : A cysteine protease with broad specificity, papain can also hydrolyze this compound.[4][5]

-

Acrosin : This trypsin-like serine protease, found in sperm, has been shown to cleave this substrate.[4][5]

While this compound is a valuable tool, it is important to note its cross-reactivity. For instance, it has been observed to be slightly hydrolyzed by human and hog urinary kallikreins and hog pancreatic kallikrein.[3] However, it is essentially unaffected by urokinase, α-thrombin, Factor Xa, Factor IXa, Factor XIa, and Factor XIIa.[3]

Quantitative Data

The following table summarizes the available kinetic parameters for the enzymatic cleavage of this compound and similar substrates. It is important to note that specific kinetic constants can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).

| Enzyme | Substrate | Km (µM) | Vmax | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human Plasmin | This compound | ~100 | Not Reported | Not Reported | Not Reported | [3] |

| Bovine Plasmin | This compound | ~100 | Not Reported | Not Reported | Not Reported | [3] |

| Porcine Calpain I | MCA derivatives with Leu-Lys-MCA sequence | 230 - 7080 | Not Reported | 0.062 - 0.805 | Not Reported | [6] |

| Porcine Calpain II | MCA derivatives with Leu-Lys-MCA sequence | 230 - 7080 | Not Reported | 0.062 - 0.805 | Not Reported | [6] |

Note: Data for Calpain I and II were obtained with a range of 4-Methylcoumaryl-7-amide (MCA) derivatives having a Leu-Lys-MCA sequence, and not exclusively with this compound.

Experimental Protocols

The following are generalized protocols for performing enzymatic assays with this compound. Optimal conditions should be determined for each specific application.

Plasmin Activity Assay

Materials:

-

Purified plasmin

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C.

-

Prepare working solutions:

-

Dilute the plasmin enzyme to the desired concentration in Assay Buffer.

-

Prepare a range of substrate concentrations by diluting the stock solution in Assay Buffer.

-

-

Assay Setup:

-

To each well of the microplate, add 50 µL of the plasmin solution.

-

Include control wells with Assay Buffer only (no enzyme) to measure background fluorescence.

-

-

Initiate the reaction: Add 50 µL of the substrate working solution to each well.

-

Measurement: Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm. Record data every minute for 15-30 minutes.

-

Data Analysis:

-

Subtract the background fluorescence from the enzyme-containing wells.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For kinetic parameter determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.

-

Calpain Activity Assay

Materials:

-

Purified calpain (I or II)

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES, 10 mM DTT, pH 7.5)

-

Calcium Chloride (CaCl₂)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C.

-

Prepare working solutions:

-

Dilute the calpain enzyme to the desired concentration in Assay Buffer.

-

Prepare a range of substrate concentrations by diluting the stock solution in Assay Buffer.

-

-

Assay Setup:

-

To each well of the microplate, add 50 µL of the calpain solution.

-

Include control wells with Assay Buffer only (no enzyme).

-

-

Initiate the reaction:

-

Add CaCl₂ to each well to the desired final concentration to activate the enzyme.

-

Immediately add 50 µL of the substrate working solution to each well.

-

-

Measurement: Monitor the increase in fluorescence as described in the plasmin assay protocol.

-

Data Analysis: Analyze the data as described for the plasmin assay.

Visualizations

Signaling Pathway of this compound Cleavage

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. D-VLK-AMC [D-Val-Leu-Lys-AMC] | AAT Bioquest [aatbio.com]

- 3. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shop.bachem.com [shop.bachem.com]

- 5. This compound -上海鸿肽生物科技有限公司 [hongtide.com]

- 6. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Specificity of Boc-Val-Leu-Lys-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorogenic substrate Boc-Val-Leu-Lys-AMC, a valuable tool for studying protease activity. We will explore its enzyme specificity, detail experimental protocols for its use, and visualize relevant biological pathways and experimental workflows.

Core Concept: Fluorogenic Peptide Substrates

This compound is a synthetic peptide composed of four amino acids (Valine, Leucine, Lysine) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. In its intact form, the substrate is non-fluorescent. However, upon cleavage of the amide bond between the C-terminal lysine and the AMC group by a protease, the free AMC molecule is released, which then fluoresces intensely. This fluorescence can be measured to quantify enzyme activity.

Enzyme Specificity

While this compound is widely recognized as a sensitive substrate for plasmin , a key enzyme in the fibrinolytic system, it is not entirely specific.[1][2] Research has demonstrated its cleavage by a range of other proteases, highlighting the importance of using appropriate controls in experimental design.

Primary and Secondary Enzymatic Targets:

-

Plasmin: A serine protease that plays a crucial role in dissolving fibrin blood clots.[3] this compound is a highly sensitive substrate for measuring plasmin activity.[1][2]

-

Calpains: A family of calcium-dependent cysteine proteases. Both porcine calpain isozymes I and II have been shown to cleave this substrate.[1][2]

-

Papain: A cysteine protease from papaya latex, also known to hydrolyze this compound.[1][2]

-

Acrosin: A serine protease found in the acrosome of sperm. Acrosin from the ascidian Halocynthia roretzi can cleave this substrate.[1][2]

-

Bacterial Cysteine Proteases: Certain bacterial proteases, such as Interpain A from Prevotella intermedia and PmC11 from commensal bacteria, can also utilize this substrate.[4][5]

-

Trypsin-like Proteases: The substrate can be cleaved by trypsin-like serine proteases.[6] This is logical given the presence of lysine at the P1 position, a common recognition site for trypsin-like enzymes.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound and the resulting fluorophore, AMC.

Table 1: Spectral Properties of AMC

| Fluorophore | Excitation Maxima (nm) | Emission Maxima (nm) |

| 7-Amino-4-methylcoumarin (AMC) | 340-360, 380 | 440-460 |

Data compiled from multiple sources.[7][8][9]

Table 2: Kinetic Parameters of Proteases with this compound

| Enzyme | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| PmC11 | 20.4 ± 2.0 | - | - | - | - |

| P. intermedia Proteolytic Extract | - | - | - | 9.0 | 45 |

Experimental Protocols

General Fluorometric Protease Assay Protocol

This protocol provides a general framework for measuring the activity of a protease using this compound. It should be optimized for the specific enzyme and experimental conditions.

Materials:

-

Purified enzyme or cell lysate containing the enzyme of interest

-

This compound substrate

-

Assay Buffer (e.g., Tris-HCl, PBS at a pH optimal for the enzyme)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

(Optional) Protease inhibitor for negative controls

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store at -20°C, protected from light.

-

Prepare Working Solutions:

-

Dilute the enzyme to the desired concentration in pre-chilled Assay Buffer.

-

Dilute the this compound stock solution in Assay Buffer to the final desired concentration (typically in the range of 50-200 µM).[8]

-

-

Assay Setup:

-

Add 50 µL of the diluted enzyme solution to the wells of the 96-well plate.

-

Include appropriate controls:

-

Blank: 50 µL of Assay Buffer without enzyme.

-

Negative Control (Inhibitor): 50 µL of enzyme pre-incubated with a specific inhibitor.

-

Positive Control: A known concentration of a standard enzyme (e.g., purified plasmin).

-

-

-

Initiate the Reaction: Add 50 µL of the substrate working solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.

-

Measurement: Measure the fluorescence intensity at regular intervals using a fluorometric microplate reader with excitation at approximately 360-380 nm and emission at 440-460 nm.[8]

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

-

Enzyme activity can be calculated by comparing the V₀ to a standard curve of free AMC.

-

Visualizations

Fibrinolysis Signaling Pathway

The following diagram illustrates the central role of plasmin, a primary target of this compound, in the fibrinolysis pathway.

Caption: The Fibrinolysis Pathway

Experimental Workflow for Enzyme Specificity

This diagram outlines a logical workflow for investigating the specificity of an enzyme using this compound.

Caption: Enzyme Specificity Experimental Workflow

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the detection and quantification of plasmin and other trypsin-like proteases. Its utility extends to the study of various physiological and pathological processes, including fibrinolysis, calcium-dependent signaling, and bacterial pathogenesis. However, its lack of absolute specificity necessitates careful experimental design, including the use of appropriate controls and inhibitors, to ensure accurate interpretation of results. This guide provides the foundational knowledge and protocols to effectively utilize this compound in your research and drug development endeavors.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. D-Val-Leu-Lys-AMC (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 4. This compound › PeptaNova [peptanova.de]

- 5. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. ubpbio.com [ubpbio.com]

- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Enzymes Cleaving Boc-Val-Leu-Lys-AMC for Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorogenic substrate Boc-Val-Leu-Lys-AMC serves as a valuable tool for the characterization and quantification of a range of proteolytic enzymes. Its sequence specificity, terminating with a lysine residue, makes it a target for trypsin-like serine proteases and other enzymes with similar substrate preferences. Cleavage of the amide bond between lysine and the 7-amino-4-methylcoumarin (AMC) group results in a measurable fluorescent signal, providing a sensitive method for assaying enzyme activity. This technical guide provides a comprehensive overview of the key enzymes known to cleave this compound, including plasmin, calpains, papain, acrosin, and the bacterial C11 cysteine protease, Interpain A. This document details their kinetic parameters, provides standardized experimental protocols for their activity assays, and illustrates their roles in relevant signaling pathways, offering a critical resource for researchers in basic science and drug development.

Introduction

Proteolytic enzymes are critical regulators of numerous physiological and pathological processes, making them significant targets for therapeutic intervention. The ability to accurately measure the activity of these enzymes is paramount for understanding their function and for the development of specific inhibitors. Fluorogenic peptide substrates, such as this compound, have become indispensable tools in protease research due to their high sensitivity and suitability for high-throughput screening.

The peptide sequence this compound is specifically designed to be cleaved C-terminal to the lysine residue. This design makes it a substrate for a variety of proteases with trypsin-like specificity. The liberation of the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety upon substrate hydrolysis allows for real-time kinetic analysis of enzyme activity. This guide will delve into the specifics of several key enzymes that utilize this substrate, providing researchers with the necessary information to design and execute robust enzymatic assays and to understand the broader biological context of these proteases.

Enzymes Cleaving this compound

A diverse group of proteases, primarily from the serine and cysteine protease families, have been identified to cleave this compound. This section provides an overview of these enzymes and their key characteristics.

Plasmin

Plasmin is a serine protease that plays a crucial role in the fibrinolytic system, responsible for the dissolution of fibrin clots.[1] It circulates in the blood as an inactive zymogen, plasminogen, and is converted to its active form by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA).[2] this compound is recognized as a sensitive and specific substrate for plasmin, making it ideal for quantifying its enzymatic activity.[3][4]

Calpains

Calpains are a family of calcium-dependent intracellular cysteine proteases. The major isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are ubiquitously expressed and involved in a wide array of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[5] Dysregulation of calpain activity is implicated in various pathologies, including neurodegenerative diseases and ischemic injury.[5] Porcine calpain isozymes I and II have been shown to cleave this compound.[3]

Papain

Papain is a cysteine protease extracted from the latex of the papaya fruit. It is a relatively non-specific protease, although it preferentially cleaves peptide bonds involving basic amino acids, such as lysine and arginine.[6] Due to its broad specificity, papain also hydrolyzes this compound.[3] Papain is widely used in various industrial applications and as a research tool. In a biological context, it can induce immune responses and has been studied for its effects on cell signaling pathways.[7]

Acrosin

Acrosin is a serine protease located in the acrosome of sperm.[8] It is stored as an inactive zymogen, proacrosin, and is released and activated during the acrosome reaction, a critical step in fertilization.[7] Acrosin is believed to play a role in the penetration of the zona pellucida, the outer layer of the ovum.[7] Acrosin from the ascidian Halocynthia roretzi has been reported to cleave this compound.[3]

Interpain A (C11 Protease)

Interpain A is a cysteine protease from the C11 family, secreted by the oral bacterium Prevotella intermedia, a pathogen associated with periodontal disease.[9][10] This enzyme is a virulence factor that can degrade host tissue and modulate the host immune response.[9] Interpain A exhibits trypsin-like specificity, cleaving substrates after lysine and arginine residues, and has been shown to hydrolyze this compound.[11]

Quantitative Data Presentation

The following tables summarize the available kinetic parameters for the cleavage of this compound and related substrates by the discussed enzymes. It is important to note that specific kinetic data for this compound is not available for all enzymes. In such cases, data for structurally similar substrates are provided as a reference.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Plasmin | This compound | Data not available | Data not available | Data not available | |

| Calpain I (porcine) | Succinyl-Leu-Lys-MCA | 230 | 0.062 | 2.7 x 102 | [1] |

| Calpain II (porcine) | Succinyl-Leu-Lys-MCA | 7080 | 0.805 | 1.1 x 102 | [1] |

| Papain | This compound | Data not available | Data not available | Data not available | |

| Acrosin | This compound | Data not available | Data not available | Data not available | |

| Interpain A (P. intermedia) | This compound | Data not available | Data not available | Data not available |

Note: The kinetic parameters for calpains were determined using a related 4-Methylcoumaryl-7-amide (MCA) substrate. Researchers should determine the specific kinetics for this compound under their experimental conditions.

Experimental Protocols

This section provides detailed methodologies for performing enzymatic assays using this compound. The general principle involves monitoring the increase in fluorescence over time as the AMC group is liberated from the substrate.

General Assay Conditions

-

Instrumentation: A fluorescence microplate reader or spectrofluorometer is required.

-

Excitation/Emission Wavelengths: The optimal excitation wavelength for AMC is in the range of 340-360 nm, and the emission is typically measured between 440-460 nm.

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in the appropriate assay buffer to the desired final concentrations.

-

Data Analysis: The initial velocity (rate of fluorescence increase) is determined from the linear portion of the progress curve. For kinetic parameter determination, assays should be performed over a range of substrate concentrations, and the data fitted to the Michaelis-Menten equation.

Plasmin Activity Assay

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

Procedure:

-

Add plasmin to the assay buffer in the wells of a microplate.

-

Initiate the reaction by adding the this compound substrate solution.

-

Immediately begin monitoring the fluorescence increase at 37°C.

-

Include a no-enzyme control to measure background substrate hydrolysis.

-

Calpain Activity Assay

-

Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 10 mM CaCl2, 1 mM dithiothreitol (DTT), pH 7.5. Note: The calcium concentration may need to be optimized depending on the calpain isoform (µ-calpain vs. m-calpain).

-

Procedure:

-

Pre-incubate the calpain enzyme in the assay buffer (without substrate) for 5-10 minutes at 37°C to ensure activation.

-

Initiate the reaction by adding the this compound substrate solution.

-

Monitor the fluorescence increase at 37°C.

-

A control reaction containing a calpain inhibitor (e.g., calpeptin or ALLN) should be included to confirm the specificity of the measured activity.

-

Papain Activity Assay

-

Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5.

-

Procedure:

-

Activate papain by pre-incubating it in the assay buffer containing DTT for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the this compound substrate solution.

-

Monitor the fluorescence increase at 37°C.

-

Acrosin Activity Assay

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, pH 8.0.

-

Procedure:

-

Add acrosin to the assay buffer in the wells of a microplate.

-

Initiate the reaction by adding the this compound substrate solution.

-

Monitor the fluorescence increase at 37°C.

-

Interpain A (C11 Protease) Activity Assay

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 5 mM DTT.

-

Procedure:

-

Activate Interpain A by pre-incubating it in the assay buffer with DTT for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the this compound substrate solution.

-

Monitor the fluorescence increase at 37°C.

-

Signaling Pathways and Experimental Workflows

The enzymes that cleave this compound are involved in diverse and critical signaling pathways. Understanding these pathways is essential for interpreting the results of enzyme activity assays in a biological context.

Plasmin in the Fibrinolytic Pathway

Plasmin is the central enzyme in fibrinolysis, the process of dissolving blood clots. This pathway is tightly regulated to maintain hemostatic balance.

Caption: The Fibrinolytic Pathway.

Calpain in the Apoptotic Signaling Pathway

Calpains are key executioners in certain forms of apoptosis, or programmed cell death. Their activation is often triggered by an influx of intracellular calcium.

Caption: Calpain's Role in Apoptosis.

Papain and the Immune Response

Papain can trigger an immune response, in part by disrupting epithelial barriers and activating various immune cells. This pathway is complex and involves multiple cell types and signaling molecules.

Caption: Papain's Impact on the Immune System.

Acrosin in the Fertilization Cascade

Acrosin is a key player in the multi-step process of fertilization, from the acrosome reaction to the penetration of the zona pellucida.

Caption: The Role of Acrosin in Fertilization.

Interpain A (C11 Protease) in Host-Pathogen Interaction

Interpain A from Prevotella intermedia is a virulence factor that can degrade host proteins, contributing to periodontal disease.

Caption: Interpain A in Host-Pathogen Interactions.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate that facilitates the study of a variety of important proteases. This technical guide has provided a centralized resource for researchers working with plasmin, calpains, papain, acrosin, and the C11 protease Interpain A. By offering detailed experimental protocols, summarizing available kinetic data, and illustrating the relevant signaling pathways, this document aims to empower scientists and drug development professionals to conduct more effective and insightful research into the roles of these critical enzymes in health and disease. Further investigation into the specific kinetic parameters of these enzymes with this compound will continue to refine our understanding and enhance the utility of this valuable research tool.

References

- 1. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Papain - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. Role of the cysteine protease interpain A of Prevotella intermedia in breakdown and release of haem from haemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]

- 10. This compound › PeptaNova [peptanova.de]

- 11. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

Boc-Val-Leu-Lys-AMC: A Comprehensive Technical Guide for Plasmin Substrate Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate, Boc-Val-Leu-Lys-AMC, for the sensitive and specific measurement of plasmin activity. This document details the substrate's biochemical properties, provides detailed experimental protocols for its use, and presents relevant signaling pathway information. The quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding and application in research and drug development.

Introduction to this compound

This compound is a synthetic peptide substrate containing the amino acid sequence Valine-Leucine-Lysine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the lysine residue and the AMC group by plasmin, the highly fluorescent AMC molecule is released.[1][2] The increase in fluorescence intensity is directly proportional to the plasmin activity and can be monitored in real-time.

This substrate is recognized for its high sensitivity and specificity for plasmin, although it can also be cleaved by other proteases such as acrosin, calpains I and II, and papain.[1][3][4][5]

Biochemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | References |

| Full Name | N-α-tert-butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amido-4-methylcoumarin | |

| Molecular Formula | C32H49N5O6 | |

| Molecular Weight | 615.77 g/mol | |

| Excitation Wavelength | 360 - 380 nm | [6] |

| Emission Wavelength | 440 - 460 nm | [6] |

| Purity (HPLC) | ≥95.0% | [3] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C, protected from light |

Quantitative Data: Kinetic Parameters

The efficiency of an enzyme-substrate interaction is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).

| Enzyme | Substrate | Km | kcat | Catalytic Efficiency (kcat/Km) | References |

| Human and Bovine Plasmin | Boc-Val-Leu-Lys-MCA | ~10⁻⁴ M | Not available | Not available | [2] |

Experimental Protocols

This section provides a detailed methodology for a standard fluorometric plasmin activity assay using this compound.

Materials

-

This compound substrate

-

Purified plasmin enzyme (for standard curve)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

DMSO (for substrate stock solution)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader with filters for Ex/Em = 360-380/440-460 nm

-

Test samples (e.g., purified enzyme, cell lysates, plasma samples)

-

Inhibitors or activators (for drug screening applications)

Reagent Preparation

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C.

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in Assay Buffer. Prepare this solution fresh for each experiment.

-

Plasmin Standard Stock Solution: Reconstitute purified plasmin to a known concentration (e.g., 1 mg/mL) in an appropriate buffer, as recommended by the supplier. Aliquot and store at -80°C.

-

Plasmin Standard Curve: Perform serial dilutions of the plasmin standard stock solution in Assay Buffer to generate a standard curve (e.g., 0-100 ng/well).

Assay Procedure

-

Plate Setup: Add 50 µL of each plasmin standard or test sample to the wells of a 96-well black microplate. Include a buffer-only well as a blank control. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

Reaction Initiation: Add 50 µL of the working substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Data Analysis

-

Blank Subtraction: Subtract the fluorescence readings of the buffer-only blank from all other readings.

-

Standard Curve: Plot the fluorescence intensity (or the rate of fluorescence increase, ΔRFU/min) of the plasmin standards against their corresponding concentrations to generate a standard curve.

-

Activity Calculation: Determine the plasmin activity in the test samples by interpolating their fluorescence values on the standard curve. The activity can be expressed in terms of the amount of cleaved substrate per unit time or relative to the standard.

Visualizations

Enzymatic Cleavage of this compound

The following diagram illustrates the fundamental principle of the assay: the cleavage of the non-fluorescent substrate by plasmin to release the fluorescent AMC molecule.

Experimental Workflow for Plasmin Activity Assay

This diagram outlines the key steps involved in performing a fluorometric plasmin activity assay.

Plasminogen Activation Signaling Pathway

Plasmin is the active form of the zymogen plasminogen. The activation of plasminogen is a critical step in various physiological and pathological processes, including fibrinolysis. This pathway is a key target for therapeutic intervention in thrombotic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]

- 4. store.genprice.com [store.genprice.com]

- 5. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]

- 6. This compound › PeptaNova [peptanova.de]

Boc-Val-Leu-Lys-AMC: A Technical Guide for Calpain Activity Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Val-Leu-Lys-AMC (t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate utilized in the sensitive detection of calpain activity. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a myriad of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. The dysregulation of calpain activity is implicated in various pathological conditions such as neurodegenerative diseases, ischemic injury, and cancer, making calpains attractive therapeutic targets. This technical guide provides an in-depth overview of the this compound substrate, its application in calpain activity assays, and its relevance in studying calpain-mediated signaling pathways.

Substrate Properties and Specificity

This compound is a synthetic peptide that, upon cleavage by calpain between the lysine and the AMC (7-amino-4-methylcoumarin) group, releases the highly fluorescent AMC molecule. The fluorescence of the liberated AMC can be monitored kinetically, providing a measure of calpain activity.

While this compound is a substrate for both major ubiquitous calpain isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), it is not entirely specific and can also be cleaved by other proteases such as plasmin and papain. Therefore, the use of specific calpain inhibitors is crucial for confirming the specificity of the measured activity in complex biological samples. Studies on porcine calpain I and calpain II have shown that they cleave 4-methylcoumaryl-7-amide (MCA) derivatives with a Leu-Lys-MCA sequence.[1][2]

Quantitative Data

Precise kinetic parameters (Km and kcat) for the interaction of this compound with purified calpain-1 and calpain-2 are not extensively documented in publicly available literature. However, a 1984 study on porcine calpains with various synthetic fluorogenic substrates provides a general range for these values. It is important to note that these are estimates and the actual values for this compound may vary.

| Parameter | Calpain I (Porcine) | Calpain II (Porcine) | Notes |

| Km (mM) | 0.23 - 7.08 | 0.23 - 7.08 | The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. |

| kcat (s⁻¹) | 0.062 - 0.805 | 0.062 - 0.805 | The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second. |

| Calcium for half-maximal activation (µM) | 12 | 260 | Calpain-1 requires micromolar concentrations of Ca²⁺ for activation, while calpain-2 requires millimolar concentrations. |

Table 1: Estimated Kinetic Parameters for Calpain Activity with AMC-based Substrates. Data is based on a range reported for various substrates with porcine calpains and should be considered as an approximation for this compound.[1][2]

| Property | Value |

| Molecular Formula | C₃₂H₄₉N₅O₇ |

| Molecular Weight | 615.77 g/mol |

| Excitation Wavelength | ~350-380 nm |

| Emission Wavelength | ~440-460 nm |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

The following provides a detailed methodology for a standard in vitro calpain activity assay using this compound. This protocol can be adapted for use with purified calpain enzymes or cell lysates.

Reagent Preparation

-

Assay Buffer: 50 mM HEPES or Tris-HCl (pH 7.4), 10 mM DTT or 5 mM β-mercaptoethanol, and 10 mM CaCl₂. Note: The optimal calcium concentration may vary for different calpain isoforms.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

Calpain Enzyme: Reconstitute purified calpain-1 or calpain-2 in an appropriate buffer (as recommended by the supplier) to a stock concentration. Store in aliquots at -80°C. For cell lysates, prepare fresh from cultured cells or tissues using a suitable lysis buffer.

-

Calpain Inhibitor (Optional): Prepare a stock solution of a specific calpain inhibitor (e.g., Calpeptin, ALLN) in DMSO to be used as a negative control.

Assay Procedure

-

In a 96-well black microplate, add the following components in the indicated order:

-

Assay Buffer

-

Calpain enzyme (purified or cell lysate)

-

Calpain inhibitor (for negative control wells) or vehicle (DMSO)

-

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration typically ranges from 20 to 100 µM.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (~350-380 nm Ex / ~440-460 nm Em).

-

Monitor the increase in fluorescence intensity over time (kinetic mode) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

Data Analysis

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time for each well.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

Subtract the V₀ of the negative control (with inhibitor) from the V₀ of the experimental wells to obtain the calpain-specific activity.

-

Calpain activity can be expressed as RFU/min or can be converted to moles of AMC released per minute using a standard curve generated with free AMC.

Caption: Experimental workflow for a fluorometric calpain activity assay.

Calpain Signaling Pathways

Calpains are integral components of numerous signaling pathways, and their activity, measurable with substrates like this compound, provides insights into these complex cellular processes. The two primary isoforms, calpain-1 and calpain-2, often exhibit distinct and sometimes opposing roles.

Calpain-1 is generally associated with cell survival and synaptic plasticity. Its activation is often triggered by transient, localized increases in intracellular calcium.

Calpain-2 , on the other hand, is frequently linked to cell death pathways and neurodegeneration. Its activation can be induced by more sustained and widespread elevations in calcium levels.

The use of this compound in conjunction with isoform-specific inhibitors or in cellular models with genetic knockout of specific calpains can help dissect the roles of each isoform in these pathways.

Caption: Simplified overview of distinct calpain-1 and calpain-2 signaling pathways.

Applications in Drug Discovery

The measurement of calpain activity using this compound is a valuable tool in drug discovery for the identification and characterization of novel calpain inhibitors. High-throughput screening (HTS) campaigns can be designed using this substrate to rapidly assess the potency and selectivity of large compound libraries against calpain enzymes.

Caption: Calpain inhibitor drug discovery workflow.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the measurement of calpain activity. While not entirely specific, its use in well-controlled assays, including the use of specific inhibitors, provides a robust method for studying calpain function in both health and disease. The detailed protocols and understanding of its application in the context of calpain signaling pathways make it an invaluable tool for researchers in academia and the pharmaceutical industry. Further characterization of its kinetic properties with individual calpain isoforms will enhance its utility in dissecting the specific roles of these important proteases.

References

An In-depth Technical Guide to the Fluorogenic Protease Substrate: Boc-Val-Leu-Lys-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Boc-Val-Leu-Lys-AMC fluorogenic substrate, detailing its mechanism of action, kinetic parameters with key proteases, and standardized experimental protocols for its use in research and drug development.

Core Mechanism of Fluorescence

The functionality of this compound as a protease substrate hinges on the principle of fluorescence quenching and dequenching. The substrate consists of a tripeptide sequence (Val-Leu-Lys) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group.

In its intact state, the fluorescence of the AMC moiety is significantly quenched by the attached peptide. Specific proteases recognize and cleave the amide bond between the C-terminal lysine residue and the AMC molecule. This cleavage event liberates the free AMC, which is highly fluorescent. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of the protease.

The fluorescence of free AMC can be monitored using a fluorometer, with typical excitation wavelengths ranging from 340 to 380 nm and emission wavelengths from 440 to 460 nm.[1][2]

Enzymatic Cleavage and Specificity

This compound is a substrate for several proteases, most notably plasmin, calpains (I and II), and papain.[3][4] The specificity of cleavage is determined by the peptide sequence, which is recognized by the active site of the respective enzymes.

-

Plasmin: A serine protease involved in fibrinolysis, plasmin shows a preference for cleaving after lysine and arginine residues.[5]

-

Calpains: A family of calcium-dependent cysteine proteases, calpains are involved in various cellular processes. They recognize specific peptide sequences, and substrates containing Leu-Lys are known to be cleaved by calpains I and II.[6][7]

-

Papain: A cysteine protease with broad specificity, papain readily cleaves peptide bonds involving basic amino acids like lysine.

Quantitative Data: Kinetic Parameters

The efficiency of enzymatic cleavage of this compound can be quantified by determining the Michaelis-Menten kinetic parameters, Km and kcat. These parameters provide insights into the substrate affinity (Km) and the catalytic turnover rate (kcat) of the enzyme.

| Enzyme | Substrate | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| Plasmin | D-Val-Leu-Lys-AMC* | ~10-20 µM | Not Reported | Not Reported | 7.4 - 8.0 | 37 |

| Calpain I (porcine) | Z-Leu-Lys-MCA | 0.23 mM | 0.805 | 3.5 x 10³ | 7.5 | 30 |

| Calpain II (porcine) | Z-Leu-Lys-MCA | 0.32 mM | 0.556 | 1.7 x 10³ | 7.5 | 30 |

| Papain | General Substrates | Not Reported | Not Reported | Not Reported | 6.0 - 7.0 | 60 - 70 |

*Note: Data for the closely related substrate D-Val-Leu-Lys-AMC indicates a Km in the low micromolar range, suggesting a high affinity of plasmin for this sequence.[2] **Note: Data is for the substrate Z-Leu-Lys-MCA, a close analogue of the Lys-AMC cleavage site in this compound.[7] Kinetic parameters for papain with this specific substrate are not readily available in the literature.

Experimental Protocols

The following are detailed methodologies for performing protease activity assays using this compound. These protocols can be adapted for specific experimental needs.

General Reagent Preparation

-

Assay Buffer: The choice of buffer depends on the specific protease.

-

Plasmin: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl.

-

Calpain: 20 mM Tris-HCl, pH 7.5, containing 100 mM KCl, 1 mM CaCl₂, and 1 mM dithiothreitol (DTT).

-

Papain: 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT.

-

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

-

Enzyme Solutions: Reconstitute and dilute the respective enzymes (plasmin, calpain, or papain) in the appropriate assay buffer to the desired working concentration immediately before use.

Plasmin Activity Assay

-

Prepare Working Solutions:

-

Dilute the this compound stock solution in assay buffer to a final working concentration (e.g., 100 µM).

-

Prepare serial dilutions of the plasmin standard in assay buffer.

-

-

Assay Procedure:

-

Pipette 50 µL of the plasmin standard dilutions or experimental samples into the wells of a black 96-well microplate.

-

Add 50 µL of the substrate working solution to each well to initiate the reaction.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition:

-

Data Analysis:

-

Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

-

Generate a standard curve by plotting the V₀ values of the plasmin standards against their concentrations.

-

Calculate the plasmin activity in the experimental samples from the standard curve.

-

Calpain Activity Assay

-

Prepare Working Solutions:

-

Dilute the this compound stock solution in calpain assay buffer to a final working concentration (e.g., 200 µM).

-

Prepare the calpain enzyme solution in the assay buffer.

-

-

Assay Procedure:

-

To the wells of a black 96-well microplate, add 50 µL of the calpain enzyme solution or sample.

-

Initiate the reaction by adding 50 µL of the substrate working solution.

-

-

Data Acquisition:

-

Measure fluorescence kinetically at 30°C with excitation at ~355 nm and emission at ~460 nm.[6]

-

-

Data Analysis:

-

Calculate the rate of AMC release as described for the plasmin assay.

-

Papain Activity Assay

-

Prepare Working Solutions:

-

Dilute the this compound stock solution in papain assay buffer to a final working concentration (e.g., 100 µM).

-

Prepare the papain enzyme solution in the assay buffer.

-

-

Assay Procedure:

-

Add 50 µL of the papain solution or sample to the wells of a black 96-well microplate.

-

Start the reaction by adding 50 µL of the substrate working solution.

-

-

Data Acquisition:

-

Monitor the increase in fluorescence at room temperature with excitation at ~360 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Determine the enzymatic activity as outlined in the previous protocols.

-

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

References

- 1. content.abcam.com [content.abcam.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound › PeptaNova [peptanova.de]

- 4. shop.bachem.com [shop.bachem.com]

- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to Boc-Val-Leu-Lys-AMC: Properties, Protocols, and Pathway Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of the fluorogenic peptide substrate, Boc-Val-Leu-Lys-AMC. It is designed to be a comprehensive resource for researchers and professionals in drug development and related scientific fields, offering detailed information on its physical and spectral characteristics, enzymatic interactions, and relevant experimental protocols. Furthermore, this guide illustrates the key signaling pathways in which the target proteases of this compound play a crucial role.

Core Chemical and Physical Properties

This compound, chemically known as t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amido-4-methylcoumarin, is a synthetic peptide substrate widely utilized for the sensitive detection of specific protease activity. Its core utility lies in the fluorogenic nature of the 7-amido-4-methylcoumarin (AMC) group, which, upon cleavage from the peptide backbone by a target protease, exhibits a significant increase in fluorescence.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₉N₅O₇ | [1] |

| Molecular Weight | 615.77 g/mol | [1] |

| CAS Number | 73554-84-4 | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO | [3] |

Spectral Characteristics

The fluorescence of the cleaved AMC group is the basis for enzymatic assays using this compound. The optimal excitation and emission wavelengths are critical for accurate and sensitive measurements.

| Spectral Property | Wavelength (nm) | Source |

| Excitation Maximum (Ex) | 360 - 380 | [4] |

| Emission Maximum (Em) | 440 - 460 | [4] |

Enzymatic Specificity and Kinetics

This compound is a substrate for a range of proteases, with a notable specificity for plasmin. It is also recognized and cleaved by other proteases such as calpains (I and II), papain, and acrosin.[3]

| Enzyme | Kinetic Parameter | Value | Source |

| Human Plasmin | Km | ~10⁻⁴ M | |

| Bovine Plasmin | Km | ~10⁻⁴ M | [5] |

| Calpain I and II | Km | 0.23 to 7.08 mM | |

| Calpain I and II | kcat | 0.062 to 0.805 s⁻¹ | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are generalized protocols for preparing stock solutions and conducting enzyme activity assays.

Stock Solution Preparation

A concentrated stock solution of this compound is typically prepared in an organic solvent due to its limited aqueous solubility.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Accurately weigh a desired amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a stock concentration of 5 to 10 mM.[7]

-

Vortex the solution until the substrate is completely dissolved.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[8]

General Fluorometric Protease Activity Assay

This protocol provides a framework for measuring the activity of proteases like plasmin or calpain using this compound. Specific buffer compositions and enzyme concentrations may need to be optimized for individual experimental conditions.

Materials:

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., Tris-HCl or PBS at a suitable pH)

-

Purified enzyme or cell lysate containing the enzyme of interest

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare the Assay Plate:

-

Add the enzyme solution (purified enzyme or cell lysate) to the wells of the 96-well plate.

-

Include appropriate controls:

-

Blank: Assay buffer only (to measure background fluorescence).

-

Negative Control: Enzyme solution with a known inhibitor (to confirm specific activity).

-

Positive Control: A known concentration of active enzyme.

-

-

-

Prepare the Substrate Working Solution:

-

Dilute the this compound stock solution in the assay buffer to the desired final concentration (typically in the µM range). Protect the working solution from light.[7]

-

-

Initiate the Reaction:

-

Add the substrate working solution to each well to start the enzymatic reaction.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.[4]

-

Measure the fluorescence intensity kinetically over a defined period (e.g., every 1-2 minutes for 30-60 minutes) at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence intensity over time) for each well.

-

Subtract the rate of the blank from all other readings.

-

The enzyme activity is proportional to the rate of increase in fluorescence.

-

Signaling Pathways and Biological Context

This compound is a valuable tool for studying enzymes involved in critical physiological and pathological processes. The primary targets, plasmin and calpain, are key players in fibrinolysis and apoptosis, respectively.

Fibrinolysis Pathway

Caption: The Fibrinolysis Pathway.

Calpain-Mediated Apoptosis Pathway

Calpains are calcium-activated neutral cysteine proteases involved in various cellular processes, including apoptosis (programmed cell death).[12] An increase in intracellular calcium levels can lead to the activation of calpains, which then cleave a variety of cellular substrates, contributing to the breakdown of the cell.[12] This can involve the cleavage of pro-apoptotic proteins like Bid and the subsequent release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of apoptosis.[13]

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. This compound › PeptaNova [peptanova.de]

- 3. This compound -上海鸿肽生物科技有限公司 [hongtide.com]

- 4. D-Val-Leu-Lys-AMC (Plasmin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 5. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]

- 10. Fibrinolytic Pathways | HE [hematology.mlsascp.com]

- 11. What is the mechanism of Plasmin? [synapse.patsnap.com]

- 12. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

A Technical Guide to the Solubility of Boc-Val-Leu-Lys-AMC in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of the fluorogenic substrate Boc-Val-Leu-Lys-AMC in dimethyl sulfoxide (DMSO). This document compiles available data, presents detailed experimental protocols for its dissolution, and illustrates the typical workflow for its use in enzymatic assays.

Core Topic: Solubility in DMSO

This compound is a synthetic peptide substrate commonly used for assaying the activity of proteases such as plasmin and calpain[1][2]. For practical use in biological assays, it is crucial to properly dissolve the lyophilized powder. DMSO is the recommended solvent for preparing stock solutions of this and similar hydrophobic peptides[3][4][5][6][7].

Quantitative Solubility Data

| Compound | Stated Solubility/Concentration in DMSO | Vendor/Source |

| This compound | Soluble in DMSO | GlpBio[3] |

| Boc-Leu-Arg-Arg-AMC | 50 mM | UBPBio[4] |

| Boc-Lys(Ac)-AMC | 100 mg/mL (224.46 mM) | MedChemExpress[8] |

| Boc-Lys(Ac)-AMC | 25 mg/mL | Cayman Chemical[9] |

| Boc-Glu-Lys-Lys-AMC | 100 mg/mL (151.34 mM) | MedChemExpress[10] |

Note: The actual solubility can be affected by the purity of the specific batch and the water content of the DMSO.

Experimental Protocols

General Protocol for Preparing a Concentrated Stock Solution of this compound in DMSO

This protocol is based on best practices for dissolving hydrophobic peptides and information provided for similar compounds[4][5].

Materials:

-

This compound (lyophilized powder)

-

Anhydrous/Low-water content DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Water bath (optional)

Procedure:

-

Pre-treatment of Lyophilized Powder: Before opening, centrifuge the vial of lyophilized this compound briefly to ensure all the powder is at the bottom of the tube.

-

Solvent Addition: Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Initial Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Aiding Solubilization (if necessary): If the substrate does not fully dissolve, several methods can be employed:

-

Verification of Dissolution: Visually inspect the solution to ensure it is clear and free of particulates before use.

-

Storage: Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For storage at -20°C, it is recommended to use the solution within one month, while at -80°C, it can be stable for up to six months[3][5].

Protocol for Diluting the DMSO Stock Solution into an Aqueous Assay Buffer

For most biological applications, the concentrated DMSO stock solution must be diluted into an aqueous buffer.

Procedure:

-

Prepare Assay Buffer: Prepare the appropriate aqueous buffer for your specific enzymatic assay.

-

Serial Dilution: It is often best to perform a serial dilution. Add the DMSO stock solution dropwise to the assay buffer while vortexing to prevent precipitation of the peptide. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic or inhibit enzyme activity[11].

-

Final Working Concentration: The working concentration for similar substrates is typically in the range of 50-200 µM[4]. The optimal concentration for this compound should be determined empirically for the specific assay.

Visualizations

Logical Workflow for Substrate Solubilization

The following diagram illustrates the decision-making process for dissolving this compound.

Caption: Workflow for dissolving this compound in DMSO.

General Signaling Pathway for Fluorogenic Protease Assays

This diagram shows the general mechanism of action for a fluorogenic substrate like this compound in a protease assay.

Caption: Mechanism of fluorescence generation in a protease assay.

References

- 1. This compound › PeptaNova [peptanova.de]

- 2. shop.bachem.com [shop.bachem.com]

- 3. glpbio.com [glpbio.com]

- 4. ubpbio.com [ubpbio.com]

- 5. glpbio.com [glpbio.com]

- 6. biocat.com [biocat.com]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. lifetein.com [lifetein.com]

Technical Guide: Storage, Stability, and Handling of Boc-Val-Leu-Lys-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical aspects of storing and handling the fluorogenic peptide substrate, Boc-Val-Leu-Lys-AMC. Adherence to these guidelines is paramount for ensuring the integrity, activity, and reproducibility of experimental results. This document outlines recommended storage conditions, stability data, and detailed experimental protocols for stability assessment and enzymatic assays.

Introduction to this compound

This compound is a sensitive and specific fluorogenic substrate widely used for the quantitative measurement of various proteases. Its core structure consists of a tripeptide sequence (Val-Leu-Lys) linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between Lysine (Lys) and AMC by specific proteases, the highly fluorescent AMC is released. The resulting increase in fluorescence can be monitored in real-time to determine enzyme activity.

This substrate is particularly useful for assaying the activity of proteases such as plasmin and calpain.[1][2] Its application spans various research areas, including the study of fibrinolysis, apoptosis, and other physiological and pathological processes where these proteases play a crucial role.

Storage and Stability of this compound

Proper storage of this compound is essential to prevent degradation and maintain its functionality. The stability of the compound is influenced by temperature, light exposure, moisture, and the solvent used for reconstitution.

Lyophilized Powder

The lyophilized form of this compound is relatively stable when stored correctly. The following table summarizes the recommended storage conditions and expected stability for the solid compound.

| Storage Condition | Temperature | Duration | Recommendations |

| Long-Term Storage | -20°C or -80°C | ≥ 1-2 years[3] | Store in a desiccator to minimize moisture exposure. The vial should be tightly sealed. |

| Short-Term Storage | 4°C | Several weeks | Keep desiccated and protected from light. |

| Room Temperature | Ambient | Several days to weeks | For shipping and brief periods. Avoid prolonged exposure to light and humidity. |

Note: While some manufacturers state a stability of "≥ 4 years" for similar lyophilized AMC substrates when stored at -20°C, specific long-term stability data for this compound is not extensively published.[4] It is always recommended to refer to the manufacturer's certificate of analysis for lot-specific information.

In Solution

Once reconstituted, this compound is significantly less stable than the lyophilized powder. The choice of solvent and storage conditions are critical for preserving its activity. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions.

| Storage Condition | Temperature | Solvent | Duration | Recommendations |

| Long-Term Storage | -80°C | DMSO | Up to 6 months[3][5] | Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light. |

| Short-Term Storage | -20°C | DMSO | Up to 1 month[3][5] | Aliquoting is still recommended. Protect from light. |

Note: The stability of peptides in solution is sequence-dependent. A study on the stability of various 9-mer peptides in 100% DMSO showed that while most are stable for years at -80°C, some degradation can occur, and stability is lower at -20°C.[6] It is crucial to minimize the time the substrate spends in solution at room temperature before use.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a method to determine the stability of a this compound stock solution over time using a functional enzymatic assay.

Materials:

-

This compound

-

High-purity DMSO

-

A suitable enzyme (e.g., human plasmin)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Procedure:

-

Preparation of Stock Solution:

-

On day 0, carefully weigh the lyophilized this compound and dissolve it in high-purity DMSO to a final concentration of 10 mM. This is the initial stock solution.

-

Create multiple small aliquots of this stock solution in amber vials to protect from light.

-

Store the aliquots at the desired temperatures for the stability study (e.g., -80°C, -20°C, 4°C, and room temperature).

-

-

Time-Point Analysis:

-

At each time point (e.g., day 0, 1 week, 2 weeks, 1 month, 3 months, 6 months), take one aliquot from each storage condition.

-

Allow the aliquot to thaw and reach room temperature.

-

-

Enzymatic Assay:

-

Prepare a working solution of the enzyme (e.g., 1 µg/mL plasmin in assay buffer).

-

Prepare a series of dilutions of the aged this compound stock solution in assay buffer. A final concentration of 10-100 µM in the assay is typically used.

-

In a 96-well black microplate, add the diluted substrate to each well.

-

Initiate the reaction by adding the enzyme solution to each well.

-

Immediately place the plate in a pre-warmed fluorescence microplate reader.

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

-

-

Data Analysis:

-

For each time point and storage condition, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

Compare the reaction velocities obtained with the aged substrate to the velocity obtained with the freshly prepared substrate (day 0).

-

The percentage of remaining active substrate can be calculated as: (Velocity_timepoint_X / Velocity_day_0) * 100%.

-

Plot the percentage of remaining activity versus time for each storage condition to visualize the stability profile.

-

General Protocol for Measuring Protease Activity using this compound

This protocol provides a general framework for assaying the activity of proteases like plasmin or calpain.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Enzyme of interest (e.g., plasmin, calpain)

-

Enzyme-specific assay buffer (e.g., for plasmin: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4; for calpain: buffer containing Ca²⁺ and a reducing agent like DTT)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Procedure:

-

Prepare Reagents:

-

Thaw the this compound stock solution and the enzyme on ice.

-

Prepare the assay buffer and warm it to the optimal temperature for the enzyme (e.g., 37°C).

-

Dilute the this compound stock solution to the desired final concentration (e.g., 10-100 µM) in the pre-warmed assay buffer.

-

Dilute the enzyme to the desired concentration in the pre-warmed assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the diluted substrate solution to each well.

-

Include appropriate controls:

-

Substrate blank: Substrate in assay buffer without enzyme.

-

Enzyme blank: Enzyme in assay buffer without substrate.

-

Inhibitor control (optional): Substrate, enzyme, and a known inhibitor of the enzyme.

-

-

-

Initiate and Measure:

-

Start the reaction by adding the diluted enzyme solution to the wells containing the substrate.

-

Immediately place the plate in the fluorescence microplate reader.

-

Monitor the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (substrate blank) from the experimental readings.

-

Determine the reaction rate (V₀) from the initial linear phase of the fluorescence versus time plot.

-

Enzyme activity can be expressed as the rate of substrate cleavage (e.g., in RFU/min or converted to moles/min using a standard curve of free AMC).

-

Visualizations

Signaling Pathways

This compound is a valuable tool for studying enzymatic activity within complex biological pathways. Below are diagrams of two key pathways where this substrate can be applied.

References

An In-depth Technical Guide to Boc-Val-Leu-Lys-AMC (CAS Number: 73554-84-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Val-Leu-Lys-AMC (t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate utilized for the quantitative measurement of the activity of several key proteases. With the CAS number 73554-84-4, this synthetic peptide is a valuable tool in a multitude of research and drug discovery applications. Its primary utility lies in the detection of plasmin and calpain activity, with cross-reactivity observed with other proteases such as acrosin and papain.[1][2][3][4] The cleavage of the amide bond between the C-terminal lysine residue and the fluorescent 7-amino-4-methylcoumarin (AMC) group results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity. This guide provides a comprehensive overview of the technical details, experimental protocols, and relevant signaling pathways associated with this compound.

Biochemical Properties and Mechanism of Action

This compound is a synthetic tripeptide conjugated to the fluorophore 7-amino-4-methylcoumarin. In its intact form, the AMC moiety is non-fluorescent. Upon enzymatic cleavage of the Lys-AMC amide bond by a target protease, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.

The excitation and emission maxima for free AMC are in the range of 340-380 nm and 440-460 nm, respectively. These spectral properties make it compatible with standard fluorescence plate readers and spectrophotometers.

Data Presentation: Quantitative Information

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 73554-84-4 |

| Molecular Formula | C₃₂H₄₉N₅O₇ |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Table 2: Spectral Properties of Cleavage Product (7-Amino-4-methylcoumarin)

| Parameter | Wavelength (nm) |

| Excitation Maximum | 340 - 380 |

| Emission Maximum | 440 - 460 |

Table 3: Representative Kinetic Parameters for Target Enzymes